![molecular formula C10H15BrN2O B1668692 CBP-93872](/img/structure/B1668692.png)
CBP-93872
描述
CBP-93872 is a compound identified as a G2 checkpoint inhibitor. It has shown potential in increasing the sensitivity of colorectal and pancreatic cancer cells to chemotherapy. The compound works by suppressing the maintenance of DNA double-stranded break-induced G2 checkpoint, thereby inhibiting the pathway between ataxia-telangiectasia mutated and ataxia-telangiectasia and Rad3-related activation .
准备方法
CBP-93872 的制备涉及通常在实验室环境中进行的合成路线。 确切的合成路线和反应条件尚未广泛公布,但已知该化合物是使用基于细胞的高通量筛选系统鉴定的
化学反应分析
CBP-93872 经历了几种类型的化学反应,主要集中在其抑制特定细胞通路的作用上:
科学研究应用
Synergistic Effects with Chemotherapeutics
Research indicates that CBP-93872 can significantly enhance the lethality of several chemotherapeutic drugs when used in combination:
- Platinum-containing drugs : this compound has shown to increase the sensitivity of colorectal and pancreatic cancer cells to oxaliplatin and cisplatin. Studies have demonstrated that combined treatment results in a marked increase in apoptosis rates compared to treatments with these drugs alone .
- Pyrimidine antimetabolites : The combination of this compound with gemcitabine and 5-fluorouracil has also been explored, revealing similar enhancements in cell death rates .
Case Studies and Experimental Findings
-
Colorectal Cancer (HT29 Cell Line) :
- Treatment with this compound at 50 μM alongside oxaliplatin (30 μM) resulted in an increase in sub-G1 cell population from 6.1% to 24.3%, indicating enhanced apoptosis .
- The combination treatment also significantly inhibited ATR activation, as evidenced by reduced phosphorylation levels of ATR and Chk1 proteins .
- Pancreatic Cancer (Panc-1 Cell Line) :
- Mechanistic Insights :
Summary of Findings
Chemotherapeutic Agent | Cell Line | Concentration of this compound | Effect on Apoptosis (%) |
---|---|---|---|
Oxaliplatin | HT29 | 50 μM | Increased from 6.1% to 24.3% |
Cisplatin | HT29 | 50 μM | Increased apoptosis observed |
Gemcitabine | Panc-1 | 200 μM | Increased from 8.4% to 38.5% |
5-Fluorouracil | HT29 | 50 μM | Increased from 5.8% to 19.5% |
作用机制
CBP-93872 的作用机制涉及抑制 DNA 双链断裂诱导的 G2 检查点。该化合物特异性地抑制 ATR 激酶的激活,而 ATR 激酶对于维持 G2 检查点至关重要。 通过阻止 ATR 激活,this compound 抑制了 Nbs1 和复制蛋白 A2 等关键蛋白的磷酸化,导致 G2 检查点失效并提高癌细胞对 DNA 损伤的敏感性 .
相似化合物的比较
CBP-93872 在特异性抑制 DNA 双链断裂诱导的 G2 检查点方面是独特的。类似的化合物包括:
咖啡因: 已知可抑制 ATR 和 ATM 激酶,但与 this compound 相比,特异性较低.
VE-821: 一种 ATR 抑制剂,它也可以提高癌细胞对化疗的敏感性,但其分子靶点和通路不同.
AZD6738: 另一种用于癌症研究的 ATR 抑制剂,对细胞通路的影响范围更广.
This compound 由于其对 G2 检查点的特异性抑制及其在提高 p53 突变癌细胞对化疗敏感性方面的潜在用途而脱颖而出。
生物活性
CBP-93872 is a compound identified as a potent G2 checkpoint inhibitor, particularly in the context of cancer therapy. Its primary mechanism involves the inhibition of the DNA damage response pathway, specifically targeting the activation of ataxia-telangiectasia mutated (ATM) and ATM- and Rad3-related (ATR) kinases. This article will explore the biological activity of this compound, including its effects on cancer cell sensitivity to chemotherapeutic agents, molecular mechanisms, and potential clinical applications.
This compound functions by suppressing the maintenance of the G2 checkpoint in response to DNA double-stranded breaks (DSBs). It achieves this by inhibiting Nbs1-dependent activation of ATR, which is crucial for the cellular response to DNA damage.
- Inhibition of ATR Activation : this compound specifically blocks ATR activation induced by DSBs without affecting the initiation of the G2 checkpoint. This selective inhibition allows cells to bypass G2 arrest, leading to increased sensitivity to DNA-damaging agents .
Effects on Cancer Cell Sensitivity
Research has demonstrated that this compound significantly enhances the sensitivity of various cancer cell lines to established chemotherapeutic agents. The following table summarizes key findings from studies investigating the synergistic effects of this compound with different drugs:
Study 1: Sensitization to Chemotherapy
In a study examining the effects of this compound in combination with standard chemotherapy agents, researchers found that treatment with this compound significantly increased cancer cell sensitivities. For instance, when HT29 cells were treated with both this compound and oxaliplatin, there was a notable increase in sub-G1 cell population from 6.1% to 24.3%, indicating enhanced apoptosis .
Study 2: Mechanistic Insights
Another investigation focused on understanding how this compound affects checkpoint activation. The study revealed that treatment with this compound led to a marked reduction in phosphorylation levels of ATR and Chk1 when combined with oxaliplatin or cisplatin, suggesting that it effectively inhibits the signaling pathways responsible for maintaining the G2 checkpoint under DNA damage conditions .
属性
IUPAC Name |
1-amino-3-(2-bromo-4-methylanilino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-7-2-3-10(9(11)4-7)13-6-8(14)5-12/h2-4,8,13-14H,5-6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFSWDJNINCPJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC(CN)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。